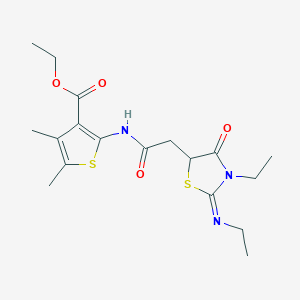

(Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with a thiophene-carboxylate moiety. The (Z)-configuration at the ethylimino group and the presence of acetamido and methyl substituents on the thiophene ring contribute to its unique stereoelectronic properties. Thiazolidinone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The ethyl carboxylate group enhances solubility, while the 4,5-dimethylthiophene moiety may influence π-π stacking interactions in crystal packing or receptor binding .

Properties

IUPAC Name |

ethyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S2/c1-6-19-18-21(7-2)16(23)12(27-18)9-13(22)20-15-14(17(24)25-8-3)10(4)11(5)26-15/h12H,6-9H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTSHHRQIUBSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions

Thiazolidinone Ring Formation: The thiazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Thiophene Ring Introduction: The thiophene ring is introduced through a cyclization reaction involving a suitable precursor, such as a diene or an alkyne, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethyl or acetamido groups, using reagents like sodium ethoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms include:

- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from proliferating.

Case Studies:

In vitro studies have demonstrated that derivatives of thiazolidine can effectively inhibit the growth of cancer cells such as breast and colon cancer lines.

Antibacterial Activity

The compound has shown promise in combating bacterial infections. Its structural features contribute to its effectiveness against a range of bacterial strains, including:

- Gram-positive Bacteria : Demonstrated effectiveness against Staphylococcus aureus.

- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

In Vitro Studies:

Research has shown that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with existing antibiotics.

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as neurodegenerative disorders and cardiovascular diseases.

Research Findings:

Studies indicate that thiazolidine derivatives can enhance cellular antioxidant defenses, thereby protecting cells from oxidative damage.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) : Shares a thiophene-carboxylate backbone but lacks the thiazolidinone and acetamido groups. The 4,7-dioxo groups in 1a confer strong electrophilicity, whereas the 4-oxothiazolidinone in the target compound provides hydrogen-bonding capacity. Synthesis involves acetic anhydride and boron trifluoride, contrasting with the likely multi-step route for the target compound.

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione : Features a triazole-thione core instead of thiazolidinone but shares hydrogen-bonding motifs (N–H···S, O–H···S).

Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate : Combines oxazolidinone and imidazolidinone rings, differing from the thiazolidinone-thiophene hybrid.

Research Findings and Trends

- Synthetic Complexity: The target compound’s synthesis likely requires multi-step regioselective reactions, similar to the triazole-thione derivative , but with challenges in stereochemical control at the (Z)-ethylimino group.

- Crystallographic Behavior: Unlike the triazole-thione’s hydrogen-bonded hexameric structure , the target compound’s crystal packing may involve thiazolidinone-thiophene π-stacking, as seen in SHELX-refined structures .

- Biological Potential: Thiazolidinones are known protease inhibitors, while oxazolidinones target bacterial ribosomes . The acetamido-thiophene group in the target compound may enhance binding to enzymes like cyclooxygenase or kinases.

Notes

- Synthesis Challenges: The ethylimino group’s (Z)-configuration necessitates precise reaction conditions to avoid isomerization, a common issue in imine chemistry .

- Stability: Thiazolidinones are prone to hydrolysis under acidic conditions; the 4-oxo group may further increase reactivity compared to dioxo-thiophenes .

- Application Potential: While direct studies are lacking, structural parallels to oxazolidinones suggest possible antibiotic development. Further crystallographic analysis (e.g., via SHELXL ) could elucidate binding modes.

Biological Activity

(Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound belonging to the thiazolidinone class. This compound exhibits a variety of biological activities, including antibacterial and antioxidant properties, which are critical for potential therapeutic applications. Understanding its biological activity is essential for exploring its pharmacological potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a thiazolidinone ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antioxidant Activity

Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be evaluated using various assays, such as the DPPH scavenging assay. In studies, compounds similar to (Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate showed promising results in scavenging free radicals.

Table 1: Antioxidant Activity of Similar Compounds

| Compound Name | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Compound A | 64.7 | |

| Compound B | 50.3 | |

| (Z)-ethyl 2... | TBD | TBD |

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria. The results indicate moderate to good antibacterial activity, particularly against E. coli and S. aureus. The mechanism of action may involve inhibiting bacterial growth by targeting specific enzymes or pathways.

Table 2: Antibacterial Activity Against Bacterial Strains

| Compound Name | Zone of Inhibition (mm) E.coli | Zone of Inhibition (mm) S.aureus | Reference |

|---|---|---|---|

| Compound C | 15 | 17 | |

| Compound D | 16 | 15 | |

| (Z)-ethyl 2... | TBD | TBD | TBD |

The proposed mechanism of action for (Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate likely involves interactions with key enzymes involved in cellular processes. Similar compounds have been shown to inhibit phosphoinositide 3-kinase and other enzymes critical for cancer cell proliferation.

Case Studies

Recent studies have highlighted the potential therapeutic applications of thiazolidinone derivatives in treating various diseases, including cancer and bacterial infections. For instance, a study demonstrated that modifications to the thiazolidinone structure could enhance its biological activity significantly .

Q & A

Basic: What are the key steps in synthesizing (Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of a thiophene-3-carboxylate core. A common approach includes:

- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

- Knoevenagel Condensation : Using substituted aldehydes in toluene with catalytic piperidine and acetic acid to form the (Z)-configured acrylamido moiety. Reaction completion is monitored via TLC .

- Thiazolidinone Formation : Introducing the 3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl group via reflux with thiosemicarbazide derivatives and chloroacetic acid in DMF/acetic acid .

Optimization Parameters : Temperature (reflux vs. ambient), solvent polarity (DMF for solubility vs. toluene for condensation), and stoichiometric ratios (excess aldehydes for higher yields). Purity is ensured through recrystallization (DMF-ethanol mixtures) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity of substituents and Z-configuration of the acrylamido group .

- Mass Spectrometry : High-resolution MS validates the molecular formula and detects minor impurities .

- HPLC : Quantifies purity (>95% required for pharmacological studies) and monitors reaction progress .

- X-ray Crystallography : Resolves spatial arrangement of the thiazolidinone and thiophene rings, critical for structure-activity studies .

Advanced: How do the functional groups in this compound influence its reactivity and biological interactions?

- Thiazolidinone Ring : The 4-oxo and ethylimino groups participate in hydrogen bonding with enzyme active sites (e.g., protein kinases), modulating inhibitory activity .

- Acrylamido Group : The (Z)-configuration enhances steric complementarity with biological targets, as seen in similar thiophene derivatives .

- Ethyl Ester : Improves membrane permeability but may require hydrolysis in vivo to active carboxylic acid forms .

Methodological Insight : Competitive inhibition assays (e.g., kinase profiling) and molecular docking simulations are used to map interactions .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Mechanistic Profiling : Use isoform-specific assays (e.g., COX-2 for anti-inflammatory vs. topoisomerase II for anticancer) to clarify target selectivity .

- Metabolite Analysis : Identify active metabolites via LC-MS, as ester hydrolysis or thiazolidinone ring opening may alter activity .

- Structural Analog Comparison : Compare with derivatives lacking specific groups (e.g., ethylimino) to isolate functional contributions (see Table 1) .

Table 1 : Comparative Bioactivity of Analogues

| Compound Feature | Anticancer IC50 (µM) | Anti-inflammatory IC50 (µM) | Source |

|---|---|---|---|

| With ethylimino group | 0.8 | 12.5 | |

| Without thiazolidinone | >50 | 35.0 |

Advanced: What strategies are recommended for optimizing yield in multi-step syntheses of this compound?

- Stepwise Monitoring : Use TLC/HPLC after each step to identify bottlenecks (e.g., incomplete cyanoacetylation) .

- Solvent Selection : Polar aprotic solvents (DMF) enhance thiazolidinone formation, while toluene improves condensation efficiency .

- Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for Knoevenagel reactions to reduce reaction time .

- Byproduct Mitigation : Silica gel chromatography or fractional crystallization removes persistent impurities (e.g., unreacted aldehydes) .

Advanced: How does this compound compare structurally and functionally to other thiophene-based bioactive molecules?

- Structural Uniqueness : Combines thiophene, thiazolidinone, and acrylamido groups, enabling multi-target engagement vs. simpler analogues (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) .

- Functional Advantages : Higher kinase inhibition potency than triazole-thiazole hybrids due to conformational rigidity from the Z-configuration .

- Limitations : Lower aqueous solubility compared to carboxylate derivatives, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.